2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)-

Catalog No.
S617260
CAS No.
63500-71-0
M.F
C10H20O2
M. Wt
172.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylprop...

CAS Number

63500-71-0

Product Name

2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)-

IUPAC Name

4-methyl-2-(2-methylpropyl)oxan-4-ol

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

InChI

InChI=1S/C10H20O2/c1-8(2)6-9-7-10(3,11)4-5-12-9/h8-9,11H,4-7H2,1-3H3

InChI Key

YVSNOTITPICPTB-UHFFFAOYSA-N

SMILES

CC(C)CC1CC(CCO1)(C)O

Synonyms

rosanol, rozanol

Canonical SMILES

CC(C)CC1CC(CCO1)(C)O

The exact mass of the compound 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)- (CAS 63500-71-0), commonly recognized in the industry as Florol or Pyranol, is a synthetic tetrahydropyran derivative utilized extensively as a core muguet (lily of the valley) fragrance building block [1]. It presents as a clear, colorless liquid with a typical commercial purity exceeding 98.0% and a LogP of 1.65, ensuring excellent lipophilic compatibility in complex formulations . From a procurement perspective, this compound is prioritized for its exceptional chemical stability and its critical role as a non-sensitizing structural replacement for heavily restricted traditional floral aldehydes in both fine fragrances and functional cosmetics [2].

Generic substitution with traditional muguet aldehydes—such as Lilial (butylphenyl methylpropional), Lyral, or Hydroxycitronellal—is no longer viable for modern procurement due to severe regulatory bans stemming from their classification as CMR (carcinogenic, mutagenic, reprotoxic) substances and their high skin sensitization rates [1]. Furthermore, these legacy aldehydes are chemically unstable in harsh formulation matrices, readily undergoing oxidation or Schiff base formation, which leads to rapid discoloration and olfactory degradation . Consequently, buyers must procure stable, non-sensitizing tetrahydropyran alternatives like 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)- to ensure global regulatory compliance and consistent product performance across diverse pH environments [2].

Regulatory Compliance and Sensitization Elimination

The transition away from legacy muguet ingredients is strictly driven by regulatory prohibitions. 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)- offers an unrestricted alternative that bypasses the sensitization and reproductive toxicity risks associated with traditional aldehydes [1]. Unlike Lilial, which is banned in EU cosmetics, this tetrahydropyran derivative can be utilized at high concentrations (up to 30% in typical formulations) without triggering CMR labeling requirements .

Evidence DimensionMaximum Permitted Use Level (EU Cosmetics)
Target Compound DataUnrestricted (Typical formulation use up to 30%)
Comparator Or BaselineLilial / Butylphenyl methylpropional (0% permitted; banned due to Repr. 1B CMR classification)
Quantified Difference100% elimination of CMR-related regulatory restrictions.
ConditionsEU Cosmetic Regulation and IFRA safety standards.

Guarantees compliance for global cosmetic and fine fragrance procurement without the risk of forced product recalls or mandatory reformulation.

Alkaline and Oxidative Formulation Stability

In functional perfumery, structural integrity under harsh chemical conditions is paramount. The tetrahydropyran ring of 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)- provides exceptional resistance to oxidation and alkaline degradation, whereas traditional floral aldehydes rapidly break down [1]. This stability prevents the discoloration and loss of scent commonly observed when aldehydes react with amines or high-pH bases .

Evidence DimensionChemical Stability in High-pH / Oxidative Media
Target Compound DataHighly stable; no Schiff base formation or discoloration
Comparator Or BaselineFloral Aldehydes e.g., Hydroxycitronellal (Rapid degradation and cross-reactivity)
Quantified DifferenceComplete prevention of aldehyde-amine condensation and oxidative breakdown.
ConditionsBar soaps (pH 9-10), laundry detergents, and antiperspirant matrices.

Allows manufacturers to maintain consistent scent profiles and visual appeal in aggressive functional consumer products.

Olfactory Substantivity and Tenacity

A critical procurement metric for fragrance ingredients is their substantivity, which dictates how long the scent remains on the target substrate. 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)- exhibits a highly optimized vapor pressure that anchors the fragrance's heart notes, providing measurable tenacity compared to lighter floral alcohols . This low volatility ensures prolonged retention on both skin and washed fabrics .

Evidence DimensionVapor Pressure at 20°C
Target Compound Data0.01 hPa
Comparator Or BaselineLighter floral alcohols e.g., Linalool (~0.16 hPa)
Quantified DifferenceAn order of magnitude lower volatility.
ConditionsStandard ambient temperature (20°C) evaluation for textile and skin substantivity.

Drives cost-efficiency by requiring lower dosing to achieve long-lasting fragrance retention on consumer textiles and skin.

Allergen-Free Fine Fragrance Formulation

Replacing Lilial and Lyral in premium perfumes to meet clean-beauty standards and strict EU regulatory compliance without sacrificing the core muguet volume [1].

Aggressive Functional Household Products

Scenting heavy-duty laundry detergents, fabric softeners, and bleach-containing cleaners where the tetrahydropyran structure resists oxidative degradation .

High-pH Personal Care Products

Integration into bar soaps and depilatory creams where traditional aldehydes would cause severe discoloration and rapid olfactory loss [2].

Physical Description

Liquid

XLogP3

1.9

UNII

VK5ZHH2T3F

GHS Hazard Statements

Aggregated GHS information provided by 1657 companies from 2 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

63500-71-0

Wikipedia

2-isobutyl-4-methyltetrahydropyran-4-ol

Use Classification

EPA Safer Chemical Functional Use Classes -> Fragrances
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern

General Manufacturing Information

All other chemical product and preparation manufacturing
Miscellaneous manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

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